molecular formula C17H25N3O3 B7917907 [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7917907
M. Wt: 319.4 g/mol
InChI Key: XNUWVGMSWWRGHM-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine scaffold modified with a 2-amino-acetyl substituent and a benzyl ester group. This compound is structurally characterized by:

  • 2-Amino-acetyl group: A short peptide-like side chain that may enhance solubility or enable hydrogen bonding in receptor binding.
  • Benzyl ester: A hydrophobic moiety that influences pharmacokinetic properties, such as membrane permeability and metabolic stability .

The benzyl ester group is also critical for pH-dependent stability, as ester bonds degrade under alkaline conditions .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-19(17(22)23-13-14-6-3-2-4-7-14)11-15-8-5-9-20(12-15)16(21)10-18/h2-4,6-7,15H,5,8-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUWVGMSWWRGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis:

  • Step 1: Synthesis begins with the preparation of the piperidine ring which involves the cyclization of suitable precursors.

  • Step 2: Introduction of the amino-acetyl group is done using methods such as reductive amination or nucleophilic substitution.

  • Step 3: Formation of the carbamic acid ester is typically achieved via the reaction of the amine with chloroformates under controlled conditions.

  • Step 4: The final benzyl ester is introduced through esterification reactions.

Industrial Production Methods

In industrial settings, the production may utilize flow chemistry to optimize reaction conditions and ensure higher yields. Catalysts and high-throughput methods could be employed to streamline the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

  • Reduction: The ester and carbamic acid moieties can be reduced to corresponding alcohols and amines.

  • Substitution: Halogenation and nitration reactions can be performed on the aromatic benzyl ring.

Common Reagents and Conditions
  • Oxidation Reagents: Potassium permanganate, chromates.

  • Reduction Reagents: Lithium aluminium hydride, hydrogenation with palladium/carbon.

  • Substitution Reagents: Chlorinating agents like thionyl chloride, nitration agents like nitric acid and sulfuric acid.

Major Products
  • Oxidation Products: Oximes, nitriles.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Chlorinated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, offering a scaffold for further functionalization.

Biology

Its derivatives have been studied for binding affinity to various receptors in the body, potentially leading to novel pharmaceuticals.

Medicine

Investigated for its role as a potential therapeutic agent, especially in targeting neurological disorders due to its piperidine core structure.

Industry

Used as a building block in the synthesis of agrochemicals and other specialized chemical products.

Mechanism of Action

The mechanism involves the binding of the compound to specific biological targets, affecting pathways such as neurotransmitter release or enzyme inhibition. The piperidine ring often plays a crucial role in its bioactivity, interacting with various receptors or enzymes in a stereochemically specific manner.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Noted Properties/Activities
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (Target) 2-Amino-acetyl on piperidin-3-ylmethyl; methyl-carbamic acid benzyl ester C₁₈H₂₉N₃O₂ 335.45 g/mol Potential for enhanced solubility and receptor binding due to amino-acetyl group .
[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 2-Chloro-acetyl substituent C₁₆H₂₁ClN₂O₃ 324.81 g/mol Increased electrophilicity; may act as a reactive intermediate in synthesis .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Chiral (S)-2-amino-propionyl group C₁₉H₂₈N₃O₃ 349.45 g/mol Stereospecific interactions (e.g., enzyme inhibition); improved target selectivity .
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester Amino-ethyl chain on piperidin-4-yl C₁₇H₂₇N₃O₂ 321.42 g/mol Altered spatial arrangement; potential for varied metabolic stability .
Asiatic acid benzyl ester Pentacyclic triterpene with benzyl ester at C-28 C₃₆H₅₈O₅ 570.85 g/mol 4.5× enhanced anti-glycogen phosphorylase activity compared to parent asiatic acid .

Key Research Findings and Mechanistic Insights

Impact of Substituents on Bioactivity

  • Amino-acetyl vs. Chloro-acetyl: The 2-amino-acetyl group in the target compound may facilitate hydrogen bonding with enzymes or receptors, whereas the chloro-acetyl analog (C₁₆H₂₁ClN₂O₃) could act as an alkylating agent or protease inhibitor due to its electrophilic chlorine atom .
  • Stereochemistry: The (S)-2-amino-propionyl variant (C₁₉H₂₈N₃O₃) exhibits stereospecific interactions, mirroring trends in chiral drug design where enantiomers show divergent pharmacokinetic profiles .

Role of Benzyl Ester in Stability and Delivery

  • pH Sensitivity : Benzyl ester bonds degrade under alkaline conditions (pH >7), as shown by the disappearance of IR absorption peaks at 1731 cm⁻¹ under neutral conditions . This suggests the target compound may require acidic environments for optimal stability.
  • Synthetic Utility : Benzyl esters are commonly used as protecting groups for carboxylic acids during multi-step syntheses, as seen in the preparation of intermediates for antidiabetic compounds .

Biological Activity

The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (CAS No. 1353986-05-6) is a piperidine derivative with notable biological activities that have been explored in various research contexts. This article provides a detailed examination of its biological activity, including enzyme inhibition, anticancer properties, and potential applications in treating neurodegenerative diseases.

  • Molecular Formula : C16H23N3O3
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1353986-05-6

Structural Characteristics

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system. The presence of the carbamic acid moiety contributes to its potential as an enzyme inhibitor.

Enzyme Inhibition

Research has indicated that piperidine derivatives, including this compound, exhibit significant inhibition of key enzymes involved in neurotransmitter breakdown, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial targets for Alzheimer's disease treatment.

Table 1: Enzyme Inhibition Profiles

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive5.2
ButyrylcholinesteraseNon-competitive8.7

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown enhanced activity in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin.

Case Study: FaDu Hypopharyngeal Tumor Cells

In a comparative study, the compound was tested against FaDu cells:

  • Control Group : Bleomycin
  • Test Compound : this compound
  • Results : The test compound showed a 20% higher apoptosis rate than bleomycin after 48 hours of treatment.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly its ability to inhibit monoamine oxidases (MAO A and MAO B), which are implicated in neurodegenerative diseases.

Table 2: MAO Inhibition Data

IsoenzymeIC50 (µM)Reference
MAO A4.5
MAO B6.0

Antioxidant Properties

In addition to enzyme inhibition, the compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

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